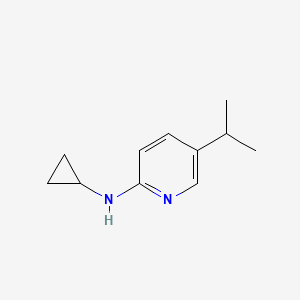
N-(pyrimidin-5-ylmethyl)cyclopentanamine
Overview
Description
N-(pyrimidin-5-ylmethyl)cyclopentanamine is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of N-(pyrimidin-5-ylmethyl)cyclopentanamine consists of a cyclopentanamine group attached to a pyrimidin-5-ylmethyl group .Scientific Research Applications
Structure-Activity Relationships and Biological Activities
Pyrimidine derivatives exhibit a broad spectrum of biological activities influenced by the substituent's position on the pyrimidine nucleus. These activities include anti-microbial, anti-cancer, anti-inflammatory, and anti-depressant effects among others. A comprehensive review highlighted the importance of pyrimidine derivatives in treating various diseases, underlining the future potential for identifying lead molecules with targeted biological activities (Natarajan et al., 2022).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, important for medicinal and pharmaceutical industries, has been enhanced using hybrid catalysts. These catalysts facilitate the development of pyrimidine derivatives through one-pot multicomponent reactions, showcasing the versatility of pyrimidines in drug synthesis (Parmar et al., 2023).
Pyrimidine Derivatives as Anticancer Agents
The anticancer potential of pyrimidine-based compounds is extensively documented, with various patents and research articles supporting their efficacy. Pyrimidine scaffolds have shown to exert their effects through different mechanisms, indicating their ability to interact with a wide range of targets (Kaur et al., 2014).
Synthetic and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine scaffold, as a building block for drug-like candidates, displays a wide range of medicinal properties. SAR studies and synthetic strategies for developing drug candidates from this scaffold highlight the scope for medicinal chemists to further exploit its potential (Cherukupalli et al., 2017).
Non-Proliferative Roles in Cancer
Research also points to the non-proliferative roles of pyrimidine metabolism in cancer, indicating its effect on differentiation in various cancers. This broadens the scope of pyrimidine derivatives beyond their proliferative roles, suggesting their involvement as oncometabolites and offering new therapeutic options (Siddiqui & Ceppi, 2020).
properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-4-10(3-1)13-7-9-5-11-8-12-6-9/h5-6,8,10,13H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKLARJANPNQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-5-ylmethyl)cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



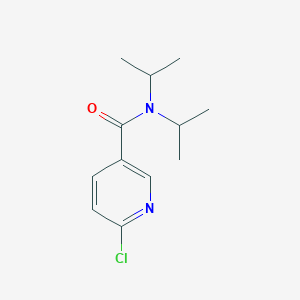
![Methyl 7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399501.png)
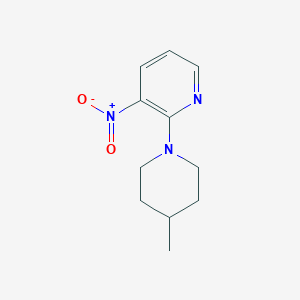
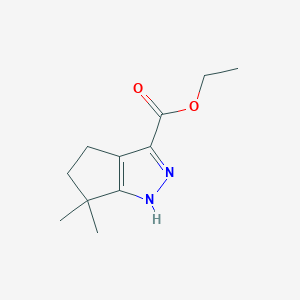
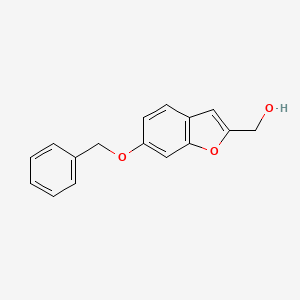
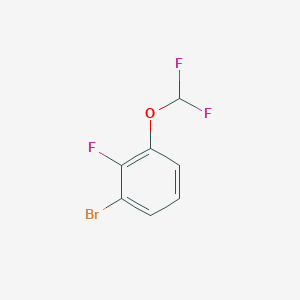
![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)
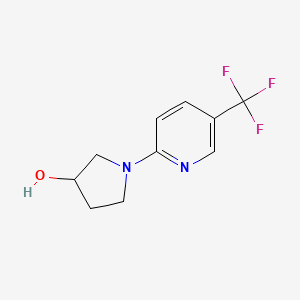

![2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine](/img/structure/B1399518.png)

